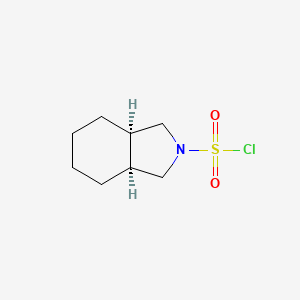

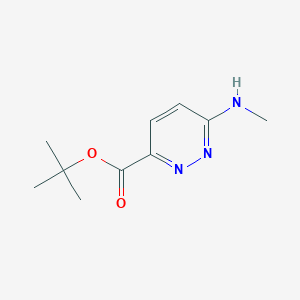

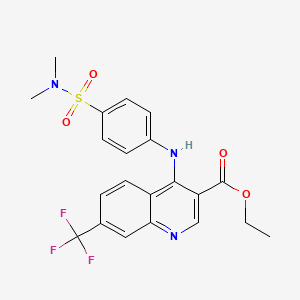

![molecular formula C18H18ClN3O2 B2942604 N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea CAS No. 860786-97-6](/img/structure/B2942604.png)

N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea (NCM) is a synthetic compound with a wide range of applications in scientific research. NCM has been used as a research tool in the fields of biochemistry, pharmacology, and physiology, and has been found to be effective in a variety of laboratory experiments. NCM is a relatively new compound, and its potential applications are still being explored.

Applications De Recherche Scientifique

N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has been used in a variety of scientific research applications, including biochemical, pharmacological, and physiological studies. In biochemical studies, N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has been used as a tool to investigate the structure and function of proteins and enzymes. In pharmacological research, N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has been used to study the effects of drugs on the body, as well as to investigate the mechanisms of drug action. In physiological studies, N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has been used to study the effects of hormones on the body, as well as to investigate the mechanisms of hormone action.

Mécanisme D'action

Target of Action

The primary target of MFCD01260785, also known as Ohtuvayre, is the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects can reduce inflammation in the lungs, which is beneficial in conditions like chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate symptoms in patients with COPD . By relaxing the airways and reducing inflammation, it can improve lung function and reduce the frequency of COPD exacerbations .

Action Environment

The action, efficacy, and stability of MFCD01260785 can be influenced by various environmental factors These may include the patient’s overall health status, the presence of other medications, and individual genetic factors that can affect drug metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has several advantages and limitations when used in laboratory experiments. N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is relatively easy to synthesize, and has a wide range of applications in scientific research. However, N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is not very stable, and must be stored at low temperatures to prevent degradation. In addition, N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is not very soluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has potential applications in a variety of fields, and its potential is still being explored. Possible future directions for N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea include its use as an antidepressant and anxiolytic drug, its use as an anti-inflammatory and neuroprotective agent, and its use as a tool to investigate the mechanisms of hormone action. In addition, N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea could be used to investigate the effects of drugs on the body, as well as to investigate the mechanisms of drug action. Finally, N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea could be used to investigate the structure and function of proteins and enzymes.

Méthodes De Synthèse

N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can be synthesized by reaction of 4-chlorobenzamide with 2-(5-methoxy-1H-indol-3-yl)ethanamine in the presence of a base such as sodium hydroxide. This reaction is carried out at room temperature and yields a white solid product. The product is then purified by recrystallization from aqueous ethanol.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-24-15-6-7-17-16(10-15)12(11-21-17)8-9-20-18(23)22-14-4-2-13(19)3-5-14/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDCYFGZUHLOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

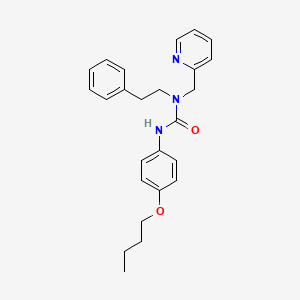

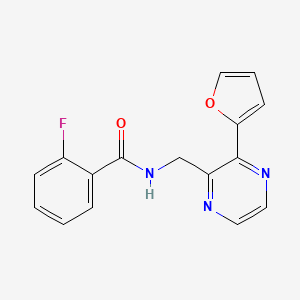

![(3S)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2942526.png)

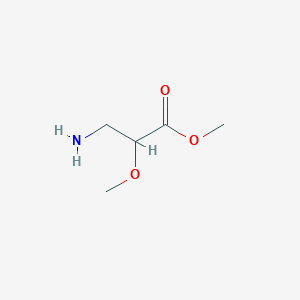

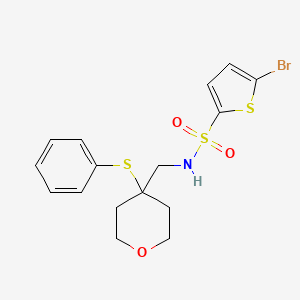

![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

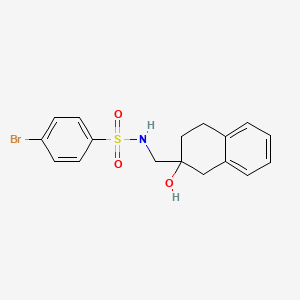

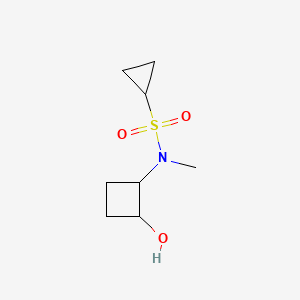

![3-[(3-bromophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2942543.png)

![(3-(4-Fluorophenyl)azepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2942544.png)